molecular formula C12H10ClN B8808624 2'-Chloro-[1,1'-biphenyl]-4-amine

2'-Chloro-[1,1'-biphenyl]-4-amine

Cat. No.: B8808624
M. Wt: 203.67 g/mol
InChI Key: ZTBLPGAACJEYAF-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry and Materials Science

Biphenylamines are a well-established class of compounds utilized as intermediates and foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. The significance of a specific isomer often lies in its utility as a precursor for more complex molecules. For instance, the related isomer, 4'-Chloro-[1,1'-biphenyl]-2-amine, is a known reagent in the synthesis of Boscalid (B143098), a widely used fungicide. lookchem.com

While the direct application of 2'-Chloro-[1,1'-biphenyl]-4-amine is still an emerging area of research, its structural motifs suggest considerable potential. Its role is primarily as a specialized building block, available for research and development purposes to create novel compounds. lookchem.com The presence of reactive sites—the amino group and the chloro-substituted ring—positions it as a candidate for constructing complex molecular architectures, including those with potential applications in materials science, such as fluorescent dyes or other functional organic materials.

Structural Features and Unique Reactivity Potential of the Biphenylamine Scaffold

The structure of this compound is defined by a biphenyl (B1667301) core. This core consists of two phenyl rings connected by a single carbon-carbon bond, which allows for rotational freedom between the rings. However, the presence of a chlorine atom at the ortho-position (2') of one ring introduces significant steric hindrance. This ortho-substitution can restrict rotation, leading to a specific, non-planar conformation known as atropisomerism, which can be a source of axial chirality in more complex derivatives.

The molecule's reactivity is governed by its two primary functional groups:

The Amino Group (-NH₂): Located at the 4-position, this group is nucleophilic and serves as a primary site for reactions such as acylation, alkylation, and diazotization. Diazotization, in particular, transforms the amine into a highly versatile diazonium salt, which can then undergo a variety of substitution reactions (e.g., Sandmeyer, Gomberg-Bachmann) to introduce a wide range of other functional groups. google.com

The Chloro Group (-Cl): The chlorine atom at the 2'-position is a key reactive handle for modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon or carbon-nitrogen bonds at this position. The reactivity of such ortho-chlorinated biphenyls is an active area of research, enabling the synthesis of complex, axially chiral biaryls. nih.gov

This combination of functional groups on a conformationally influenced biphenyl scaffold provides a platform for synthesizing a diverse array of target molecules with tailored electronic and steric properties.

Overview of Academic Research Trends for Halogenated Biphenylamines

Academic and industrial research into halogenated biphenylamines is driven by their proven value as versatile intermediates. Current trends can be broadly categorized into synthesis, application, and environmental studies.

Synthesis: A significant portion of research focuses on developing efficient and cost-effective methods for producing these compounds. Traditional methods like the Gomberg-Bachmann reaction, which involves the coupling of a diazonium salt with an aromatic compound, are well-documented. google.com More recently, palladium-catalyzed cross-coupling reactions have become prevalent. For example, a patented method describes the synthesis of a related isomer using o-bromoaniline and p-chlorobenzoic acid with a simple palladium catalyst, highlighting a move towards more direct and ligand-free processes. nih.gov

Applications:

Agrochemicals: The most prominent application is in the production of fungicides, with 4'-Chloro-[1,1'-biphenyl]-2-amine being a key intermediate for Boscalid. lookchem.com This drives research into other isomers to explore new biocidal activities.

Pharmaceuticals and Biological Activity: Aromatic amines are foundational structures in medicinal chemistry. Some halogenated biphenylamines are investigated for their potential as bactericidal agents or as precursors for more complex drug candidates. cymitquimica.combiosynth.com

Materials Science: The rigid and electronically tunable biphenyl structure is ideal for creating organic functional materials. Research explores their use in synthesizing fluorescent dyes and other molecules with specific optical or electronic properties.

Scope and Objectives of Research Inquiry for this compound

The primary objective for investigating this compound is to characterize its unique chemical properties and explore its potential as a precursor for novel molecules. The specific placement of the chloro and amino groups distinguishes it from more commonly studied isomers, and research aims to understand how this unique substitution pattern influences its reactivity and the properties of its derivatives.

Key research goals include:

Synthetic Exploration: Developing and optimizing synthetic routes to access the compound efficiently and exploring its reactivity in a range of chemical transformations (e.g., cross-coupling, derivatization of the amine).

Characterization: Thoroughly documenting its physical and spectroscopic properties to build a foundational dataset for future research.

Application Screening: Using the compound as a building block to synthesize new molecules and evaluating their potential in materials science (e.g., for novel dyes or organic semiconductors) or as scaffolds for biologically active compounds.

By systematically studying this specific isomer, researchers can expand the toolbox of available building blocks and potentially uncover new structure-property relationships within the broader class of halogenated biphenylamines.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1204-42-8 lookchem.comfluorochem.co.uk
IUPAC Name This compound fluorochem.co.uk
Molecular Formula C₁₂H₁₀ClN nih.gov
Molecular Weight 203.67 g/mol nih.gov
Purity Available at ≥98% lookchem.com
Application For Research & Development lookchem.com

Properties

Molecular Formula

C12H10ClN

Molecular Weight

203.67 g/mol

IUPAC Name

4-(2-chlorophenyl)aniline

InChI

InChI=1S/C12H10ClN/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H,14H2

InChI Key

ZTBLPGAACJEYAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 1,1 Biphenyl 4 Amine and Its Analogs

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, providing efficient routes to complex molecules like 2'-Chloro-[1,1'-biphenyl]-4-amine.

Suzuki-Miyaura Coupling Strategies for Biphenyl (B1667301) Core Construction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex in the presence of a base. libretexts.orgnih.gov This reaction is widely used for creating the biphenyl scaffold of molecules like this compound. libretexts.orgresearchgate.net The general scheme involves the reaction of an aryl halide with an arylboronic acid. youtube.com For the synthesis of this compound, this would typically involve coupling a derivative of 2-chloroaniline (B154045) with a 4-aminophenylboronic acid derivative, or vice versa.

The success of the Suzuki-Miyaura coupling heavily relies on the catalytic system, which includes the palladium source and, crucially, the supporting ligands. nih.govrsc.org The design and selection of ligands are paramount for achieving high yields and selectivity. nih.gov Biarylphosphine ligands, for instance, have been extensively investigated for their effectiveness in these reactions. clockss.org The steric and electronic properties of these ligands play a critical role in the efficiency of the catalytic cycle. nih.gov For challenging substrates, such as those with steric hindrance or specific electronic properties, the use of bulky and electron-rich phosphine (B1218219) ligands like SPhos and XPhos can significantly improve reaction outcomes. rsc.org

Recent advancements have also focused on developing highly active and stable palladium precatalysts, such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which have shown excellent reactivity in various cross-coupling reactions. whiterose.ac.ukmdpi.com The choice of the palladium precatalyst can influence the reaction's site selectivity, which is particularly important when working with polyhalogenated substrates. whiterose.ac.uk

Table 1: Examples of Ligands Used in Suzuki-Miyaura Coupling

Ligand NameStructureKey Features
SPhosBulky biarylphosphine, promotes high catalytic activity. rsc.org
XPhosElectron-rich and bulky, effective for challenging couplings. rsc.org
CataCXium APalladacycle, shows unique reactivity with ortho-substituted anilines. nih.gov
(R,R)-BenzP*Chiral bisphosphine, used in enantioselective couplings. nih.gov

The yield and regioselectivity of the Suzuki-Miyaura coupling are highly sensitive to various reaction parameters. nih.govresearchgate.net These include the choice of base, solvent, and reaction temperature. rsc.org

Base: The base is essential for the transmetalation step of the catalytic cycle. youtube.com Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. clockss.orgrsc.org The strength and nature of the base can significantly impact the reaction rate and the stability of the starting materials and products. For instance, using a strong base like Cs₂CO₃ can lead to higher yields in certain systems. researchgate.net

Solvent: The choice of solvent is critical and often a mixture of an organic solvent and water is used. rsc.orgresearchgate.net Solvents like tetrahydrofuran (B95107) (THF), dioxane, and toluene (B28343) are commonly employed. clockss.org The solvent system can influence the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics. nih.gov For example, a switch to 2-MeTHF has been shown to dramatically increase yield in some cases. nih.gov

Temperature: Reaction temperature is another key parameter. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the catalyst or reactants. researchgate.netbeilstein-journals.org Optimization of the temperature is often necessary to achieve the best balance between reaction time and yield. researchgate.net

Table 2: Effect of Reaction Conditions on a Model Suzuki-Miyaura Coupling

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄THF/H₂ORefluxHigh
2Cs₂CO₃Dioxane/H₂O90Very Good researchgate.net
33N NaOHi-PrOH-Moderate clockss.org
4K₃PO₄Toluene/H₂O110-
Data is illustrative and based on general findings in the literature.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comresearchgate.net

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. youtube.comresearchgate.net This step involves the formation of a new carbon-palladium bond. The exact mechanism of transmetalation can be complex and is a subject of ongoing research. researchgate.netresearchgate.net

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biphenyl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comresearchgate.net

Recent computational and experimental studies continue to provide deeper insights into the nuances of these mechanistic pathways, including the nature of the active catalytic species and the role of pre-transmetalation intermediates. nih.govresearchgate.netnih.gov

Ullmann-Type Coupling Approaches for C-N Bond Formation

While the Suzuki coupling is excellent for forming the biphenyl core, the Ullmann reaction provides a classic method for forming carbon-heteroatom bonds, including the crucial C-N bond in this compound. capes.gov.brorganic-chemistry.org The traditional Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an amine at high temperatures. organic-chemistry.orgsci-hub.se

Modern advancements have led to milder reaction conditions, often employing ligands to facilitate the catalytic cycle. frontiersin.orgamazonaws.com These reactions can be used to couple an amine with a pre-formed biphenyl halide or, in a more convergent approach, to form the biphenyl and the C-N bond in a single pot or sequential process. The mechanism is thought to involve oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination. organic-chemistry.org

Gomberg-Bachmann Reaction and Related Radical Coupling Processes

The Gomberg-Bachmann reaction is another method for the synthesis of biphenyls, proceeding through a radical mechanism. wikipedia.orgwikipedia.org In this reaction, a diazonium salt, typically generated from an aniline (B41778) derivative, is treated with an aromatic compound in the presence of a base. wikipedia.orgmycollegevcampus.com This generates an aryl radical that then attacks the other aromatic ring to form the biphenyl linkage. wikipedia.org

For the synthesis of this compound, one could envision reacting the diazonium salt of 2-chloroaniline with an aniline derivative. However, a significant drawback of the Gomberg-Bachmann reaction is that it often results in low yields (typically less than 40%) and can produce a mixture of regioisomers due to the high reactivity and low selectivity of the aryl radical intermediate. wikipedia.orgwikipedia.orgmycollegevcampus.com Improvements to the original procedure include the use of phase-transfer catalysts or employing 1-aryl-3,3-dialkyltriazenes. wikipedia.orgmycollegevcampus.com Copper catalysis has also been shown to improve yields and selectivity in some cases. researchgate.net A variation of this reaction involves using an alkyl nitrite (B80452) in the absence of water. google.com

Kumada, Stille, and Negishi Coupling Applications in Functionalized Biphenyl Synthesis

The construction of the biaryl scaffold is a cornerstone of synthesizing this compound and related compounds. Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for this purpose, offering versatile and efficient routes to C-C bond formation. rsc.orgresearchgate.net

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It is a cost-effective method for creating unsymmetrical biaryls. organic-chemistry.org For instance, the coupling of an aryl Grignard reagent with an aryl halide can be catalyzed by nickel(II) or palladium(II) complexes, often with phosphine ligands. wikipedia.orgresearchgate.net While highly effective for aryl and vinyl halides, its application with alkyl halides can be more complex. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. orgsyn.org Recent advancements have focused on developing milder reaction conditions and expanding the substrate scope through new ligand designs. orgsyn.orguwindsor.ca For example, the use of bulky, electron-rich phosphine ligands allows the coupling of aryl chlorides under more gentle conditions. orgsyn.org

Negishi Coupling: This method employs an organozinc reagent and an organic halide, also typically catalyzed by palladium or nickel. rsc.orgorganic-chemistry.org The Negishi coupling is known for its versatility in forming sp²-sp², sp²-sp³, and sp³-sp³ carbon-carbon bonds. rsc.org Recent developments have expanded its use to include aryl chlorides and have seen applications in the synthesis of complex molecules, including unnatural amino acids. rsc.orgrsc.orgnih.gov

Table 1: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis

Coupling Reaction Organometallic Reagent Electrophile Catalyst Key Advantages
Kumada Grignard Reagent (R-MgX) Organic Halide (R'-X) Ni or Pd Cost-effective, uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.org
Stille Organostannane (R-SnR'₃) Organic Halide (R'-X) Pd Air and moisture stable reagents, wide functional group tolerance. organic-chemistry.orgorgsyn.org
Negishi Organozinc (R-ZnX) Organic Halide (R'-X) Ni or Pd High reactivity and functional group tolerance. organic-chemistry.orgrsc.org

Classical Functional Group Interconversions and Aromatic Transformations

Beyond the initial biaryl bond formation, classical organic reactions are employed to introduce and modify functional groups on the biphenyl framework to arrive at the target molecule.

Nitration and Subsequent Reduction of Biphenyl Precursors to Form the Amine Functionality

A common strategy to introduce the amine group at the 4-position of the biphenyl ring involves a two-step process: nitration followed by reduction.

Nitration: Biphenyls undergo electrophilic substitution reactions, similar to benzene (B151609). rsc.org Nitration introduces a nitro group (-NO₂) onto the aromatic ring.

Reduction: The nitro group is then reduced to an amine (-NH₂). This transformation can be achieved through several methods, including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com

This sequence effectively converts a deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amine group. masterorganicchemistry.com

Regioselective Halogenation and Amination Strategies on Biphenyl Frameworks

Achieving the desired substitution pattern, such as the 2'-chloro substitution on the biphenyl core, requires precise control over the reaction's regioselectivity.

Regioselective Halogenation: The introduction of a halogen at a specific position on the biphenyl framework is crucial. Methods for regioselective halogenation often depend on the existing substituents on the rings, which direct the position of the incoming halogen. researchgate.netnih.gov For example, electron-rich biphenyls can be selectively functionalized through a halogenation-methoxylation sequence. researchgate.net The choice of halogenating agent and reaction conditions plays a critical role in controlling where the halogen atom is introduced. youtube.com

Regioselective Amination: Directing an amine group to a specific position on the biphenyl ring can be challenging. Recent advancements have focused on direct C-H amination strategies to avoid the need for pre-functionalized substrates. nih.gov Some methods utilize photocatalysis to directly react arenes with alkyl amines. nih.gov Other innovative approaches use noncovalent interactions to guide an aminating reagent to a specific position, such as the ortho-position of a protected aniline. organic-chemistry.orgnih.govcam.ac.uk

Novel and Green Synthetic Routes

The chemical industry is increasingly focused on developing more sustainable and environmentally friendly synthetic methods. This includes the synthesis of this compound and its analogs.

Exploration of Sustainable Catalysis in Biphenylamine Synthesis

The field of catalysis is at the forefront of green chemistry, aiming to develop reactions that are more efficient and less wasteful. youtube.com

Biocatalysis: The use of enzymes as catalysts offers reactions under mild conditions, often in water, with high selectivity. researchgate.netyoutube.com Engineered enzymes are being developed to perform specific transformations, reducing the need for traditional, often harsh, chemical reagents. youtube.com

Transition Metal Catalysis in Green Solvents: Research is ongoing to adapt powerful transition metal-catalyzed reactions, like those mentioned above, to be performed in more environmentally benign solvents, such as water. researchgate.netchemistryviews.org

Main-Group Catalysis: There is growing interest in using abundant and less toxic main-group elements, such as bismuth, as catalysts for organic transformations. acs.org

One-Pot and Multi-Component Reaction Approaches

To improve efficiency and reduce waste, chemists are designing synthetic sequences where multiple reaction steps are performed in a single reaction vessel ("one-pot") or where three or more reactants combine in a single step to form a complex product (multi-component reactions). mdpi.comnih.gov

One-Pot Synthesis: This approach minimizes the need for purification of intermediates, saving time, solvents, and materials. For example, a one-pot synthesis of 4-quinolones has been developed involving a sequential palladium-catalyzed amidation and a base-promoted cyclization. acs.org A patent describes a one-step synthesis of 4'-chloro-2-aminobiphenyl in a water-based system. nih.gov

Multi-Component Reactions (MCRs): MCRs are highly efficient in building molecular complexity from simple starting materials in a single operation. mdpi.comnih.gov They are valuable tools in drug discovery for creating libraries of diverse compounds. nih.gov While specific MCRs for this compound are not prominently detailed, the principles of MCRs are being applied to the synthesis of various nitrogen-containing heterocyclic compounds.

Scale-Up and Process Optimization Studies

The transition from laboratory-scale synthesis to industrial production of this compound and its analogs presents a unique set of challenges. Process optimization is crucial for ensuring economic viability, safety, and consistent product quality on a large scale.

The industrial-scale synthesis of biphenylamine intermediates, often via cross-coupling reactions like the Suzuki-Miyaura coupling, is fraught with challenges that can impact yield, purity, and cost-effectiveness. mdpi.comrsc.org Key obstacles include managing reaction kinetics, ensuring catalyst stability and efficiency, and simplifying product purification.

One of the primary hurdles in scaling up is poor reaction repeatability. wuxiapptec.com For instance, in the Suzuki coupling reaction, minor variations in factors like the oxygen level can significantly affect the product purity, with observed purities ranging from as low as 33% to as high as 90% in some cases. wuxiapptec.com While a certain level of oxygen can be beneficial for the reaction, controlling it precisely in a large-scale manufacturing plant is difficult. wuxiapptec.com To address this, robust process control strategies and the development of less sensitive catalyst systems are essential.

Another significant challenge is the high loading of expensive palladium catalysts, which can be as high as 10% in some initial synthetic routes. wuxiapptec.com This not only increases costs but also necessitates complex workup procedures to remove residual palladium from the final product. wuxiapptec.com Solutions to this problem involve the development of highly active catalysts that can be used in lower concentrations and the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily recovered and reused. mdpi.comgoogle.com A patented method for preparing 4'-chloro-2-aminobiphenyl utilizes a recoverable Pd/C catalyst, significantly reducing reaction costs and making the process more suitable for industrial production. google.com

Furthermore, the purification of the final product and the management of impurities can be complex at an industrial scale. wuxiapptec.com The use of large volumes of solvents for extraction and chromatography is not ideal from an economic or environmental perspective. mdpi.com The development of one-pot synthesis methods and reactions in aqueous media can simplify post-treatment procedures. nih.gov A novel, one-step synthesis of 4'-chloro-2-aminobiphenyl has been developed using o-bromoaniline and p-chlorobenzoic acid in a water-based system, which allows for simple extraction of the product and avoids the need for complex purification steps. nih.gov

The table below summarizes some of the key challenges and their corresponding solutions in the industrial production of biphenylamine intermediates.

ChallengeSolutionResearch Finding
Poor Reaction RepeatabilityStrict control of critical parameters like oxygen levels; development of robust catalyst systems.In a scaled-up Suzuki coupling, controlling oxygen levels to <0.5% was critical for achieving consistent product purity. wuxiapptec.com
High Catalyst Loading & CostUse of highly active or heterogeneous catalysts; catalyst recycling.A method using recoverable palladium on carbon (Pd/C) was developed, reducing costs and simplifying purification. google.com
Complex Product PurificationDevelopment of one-pot syntheses; use of aqueous reaction media.A one-step synthesis in a water-based system allows for simple product extraction, avoiding extensive chromatography. nih.gov
Unstable Raw MaterialsDevelopment of alternative synthetic routes with more stable and readily available starting materials.A new synthetic route was devised to avoid the use of an expensive and unstable cyclopropylboronic acid raw material. wuxiapptec.com

Catalyst recycling is a cornerstone of sustainable synthesis, particularly for reactions employing expensive and toxic heavy metal catalysts like palladium. mdpi.com The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, simplifies recovery and reuse. mdpi.com For example, a method for preparing 4'-chloro-2-aminobiphenyl utilizes a palladium on carbon (Pd/C) catalyst that can be recovered and reused multiple times. google.com However, a challenge with heterogeneous catalysts is leaching, where metal ions are released from the catalyst's core, leading to deactivation over successive cycles. mdpi.com Research is ongoing to develop more robust heterogeneous catalysts with improved stability.

The choice of solvent is another critical factor in the sustainability of a synthetic process. mdpi.com Many traditional organic solvents are toxic, flammable, and contribute to environmental pollution. rasayanjournal.co.in Consequently, there is a strong push towards the use of greener solvents like water or even solvent-free reaction conditions. nih.govresearchgate.net A novel synthesis of 4'-chloro-2-aminobiphenyl is carried out in water or a mixed water-organic solvent system, which is a significant improvement over using large volumes of hazardous organic solvents. nih.gov

The development of more efficient and selective reactions also contributes to sustainability by reducing the formation of by-products and simplifying purification. acs.org One-pot syntheses and multicomponent reactions, where multiple steps are carried out in a single reactor, are examples of such approaches that can lead to cleaner and more sustainable processes. rasayanjournal.co.in

The following table outlines some green chemistry approaches and their application in the synthesis of biphenylamine intermediates.

Green Chemistry PrincipleApplication in Biphenylamine SynthesisBenefit
Catalyst RecyclingUse of heterogeneous catalysts like palladium on carbon (Pd/C). google.comReduces cost, minimizes heavy metal waste, and simplifies product purification. mdpi.comgoogle.com
Use of Greener SolventsPerforming reactions in water or mixed aqueous systems. nih.govReduces the use of toxic and volatile organic compounds (VOCs). nih.gov
Waste ReductionContinuous use of the mother liquor in subsequent reaction batches. patsnap.comIncreases overall yield and minimizes the generation of chemical waste. patsnap.com
Atom EconomyDevelopment of one-pot synthesis and multicomponent reactions. rasayanjournal.co.inSimplifies the process, reduces solvent usage, and minimizes by-product formation. rasayanjournal.co.in

Chemical Reactivity and Derivatization Pathways of 2 Chloro 1,1 Biphenyl 4 Amine

Reactions Involving the Aromatic Amine Group

The aromatic amine group in 2'-Chloro-[1,1'-biphenyl]-4-amine is a primary site of chemical reactivity. Its nucleophilic character and the ability of the nitrogen to be oxidized or transformed into a diazonium salt are central to its derivatization.

Nucleophilic Substitution Reactions

As a primary aromatic amine, the nitrogen atom of this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in nucleophilic substitution reactions with various electrophiles, most notably alkyl halides. chemguide.co.ukchemguide.co.uk The reaction typically proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uk

This initial reaction forms a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the possibility of further alkylation to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. chemguide.co.ukmasterorganicchemistry.com To achieve selective mono-alkylation, a large excess of the primary amine is often employed. chemguide.co.uk

Table 1: Examples of Nucleophilic Substitution Reactions of Aromatic Amines

Amine ReactantAlkylating AgentProduct TypeGeneral Conditions
Primary Aromatic AmineAlkyl Halide (e.g., R-Br)Secondary AmineHeating with excess amine
Secondary Aromatic AmineAlkyl Halide (e.g., R-Br)Tertiary AmineReaction with alkyl halide
Tertiary Aromatic AmineAlkyl Halide (e.g., CH₃I)Quaternary Ammonium SaltTreatment with excess alkyl halide

Oxidation and Reduction Chemistry of Aromatic Amines

The amine group of this compound can undergo oxidation. The oxidation of phenolic metabolites of related chlorobiphenyls has been studied, where dihydroxy metabolites are oxidized to quinones. nih.gov While specific oxidation studies on this compound are not detailed in the provided results, it is known that aromatic amines can be oxidized by various reagents to form nitroso, nitro, or polymeric compounds, depending on the reaction conditions.

Conversely, the amino group is often introduced into the biphenyl (B1667301) system through the reduction of a nitro group. The reduction of nitroaromatic compounds is a common and crucial reaction in organic synthesis. wikipedia.orgorganic-chemistry.org Various methods can be employed for this transformation, including catalytic hydrogenation and the use of reducing metals in acidic media. wikipedia.orgorganic-chemistry.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds to Amines

ReagentConditions
H₂/Pd, Pt, or NiCatalytic hydrogenation
Fe, Sn, or ZnIn the presence of acid (e.g., HCl)
Sodium DithioniteAqueous solution
Tin(II) ChlorideAcidic solution

This table provides a general overview of reagents used for the reduction of nitroaromatics to form the corresponding amines. wikipedia.orgorganic-chemistry.org

Diazotization and Coupling Reactions for Azo Compound Formation

A key reaction of primary aromatic amines is diazotization, which involves the treatment of the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. ijirset.comcuhk.edu.hk This diazonium salt of this compound can then serve as an electrophile in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. ijirset.comunb.ca This is a widely used method for the synthesis of azo dyes. ijirset.comunb.ca

The general mechanism involves the electrophilic attack of the diazonium ion on the activated aromatic ring of the coupling component. researchgate.net A patent describes a process for the synthesis of 4'-chloro-2-aminobiphenyl that involves a diazotization reaction of p-chloroaniline followed by a Gomberg-Bachmann reaction with aniline (B41778). google.com While this is for a related isomer, it demonstrates the utility of diazotization in the synthesis of chlorobiphenyl derivatives.

Formation of Schiff Bases and Related Imines

This compound can react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, commonly known as Schiff bases. libretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is reversible, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. libretexts.org The synthesis of Schiff bases from related biphenyl diamines and substituted benzaldehydes has been reported, highlighting the feasibility of this transformation for biphenyl amines. nih.govgoogle.com

Acylation and Alkylation of the Amine Moiety

The nucleophilic amine group of this compound readily undergoes acylation with acid chlorides or acid anhydrides to form the corresponding amides. This reaction is a nucleophilic acyl substitution where the amine displaces the chloride or carboxylate leaving group. libretexts.org

Alkylation of the amine can be achieved using alkyl halides. However, as mentioned in section 3.1.1, polyalkylation is a common issue. masterorganicchemistry.com Alternative methods for controlled N-alkylation of amines include the use of alcohols as alkylating agents in the presence of a catalyst. For instance, N-methylation of anilines with methanol (B129727) has been successfully performed. nih.govacs.org

Reactivity of the Halogen Substituent

The chloro substituent on the biphenyl ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its reactivity can be enhanced under specific conditions, particularly with the use of transition metal catalysts. Reactions such as the Ullmann condensation and the Buchwald-Hartwig amination allow for the substitution of the chloro group with various nucleophiles.

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol to form the corresponding ether, amine, or thioether. nih.gov The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a new carbon-nitrogen bond. biosynth.com These reactions are powerful tools for the derivatization of aryl halides, including chlorobiphenyls.

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Chlorobiphenyl Moiety

Nucleophilic aromatic substitution (SNAr) reactions represent a fundamental class of transformations for aryl halides. pressbooks.pubmasterorganicchemistry.com In the context of this compound, the chlorine atom on one of the phenyl rings can be displaced by a variety of nucleophiles. The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group can significantly accelerate the reaction by stabilizing this intermediate. pressbooks.pubsemanticscholar.org

Recent advancements have focused on developing milder and more sustainable SNAr methodologies. For example, the use of hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to facilitate SNAr reactions under mild conditions with a broad range of nucleophiles and electrophiles. d-nb.info Such methods could potentially be applied to derivatives of this compound to achieve cleaner and more efficient transformations.

Palladium-Catalyzed Amination, Alkylation, and Arylation at the Chloro-Substituted Ring

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituted ring of this compound is a suitable substrate for a variety of these transformations, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and others. sigmaaldrich.com

These reactions typically involve a catalytic cycle that includes oxidative addition of the aryl chloride to a low-valent palladium complex, followed by transmetalation (in the case of Suzuki or Negishi couplings) or coordination of an alkene (for Heck reactions), and concluding with reductive elimination to furnish the product and regenerate the active palladium catalyst.

For instance, palladium complexes are widely used as catalysts in cross-coupling reactions. A dimeric palladium(II) complex involving a biphenylamine ligand is known to be an effective catalyst for various cross-coupling reactions. sigmaaldrich.com The choice of palladium precursor, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. For example, the use of weakly coordinating solvents can promote reductive elimination in palladium-catalyzed homocoupling of highly fluorinated arylboronates. acs.org

Reaction Type Catalyst System Typical Reaction Partners Reference
Buchwald-Hartwig AminationPalladium catalyst, Ligand (e.g., phosphine), BaseAmines, Amides sigmaaldrich.com
Suzuki-Miyaura CouplingPalladium catalyst, BaseAryl or vinyl boronic acids/esters sigmaaldrich.com
Heck ReactionPalladium catalyst, BaseAlkenes sigmaaldrich.com
Hiyama CouplingPalladium catalyst, ActivatorOrganosilanes sigmaaldrich.com
Negishi CouplingPalladium catalystOrganozinc reagents sigmaaldrich.com
Sonogashira CouplingPalladium catalyst, Copper co-catalyst, BaseTerminal alkynes sigmaaldrich.com
Stille CouplingPalladium catalystOrganostannanes sigmaaldrich.com

Electrophilic Aromatic Substitution on the Biphenyl Core

Site Selectivity and Directing Effects of Amine and Chloro Substituents

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.com In this compound, the site of electrophilic attack is governed by the directing effects of the existing substituents: the amino group (-NH₂) and the chloro group (-Cl).

The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex or Wheland intermediate). youtube.compressbooks.pub This donation of electron density is most effective at the positions ortho and para to the amine. youtube.com

Conversely, the chloro group is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director because its lone pairs can participate in resonance stabilization of the sigma complex, similar to the amino group, albeit to a lesser extent.

When both an activating and a deactivating group are present on a biphenyl system, the position of electrophilic attack is primarily determined by the more powerful activating group. pressbooks.pub Therefore, in this compound, electrophilic substitution is expected to occur predominantly on the amine-bearing ring, at the positions ortho and para to the amino group. However, the free amino group can be protonated in the presence of strong acids, converting it into a meta-directing ammonium group (-NH₃⁺). libretexts.org To circumvent this, the amino group is often protected, for example, as an acetanilide, which remains an ortho-, para-director but is less activating. libretexts.org

Friedel-Crafts Reactions and other Electrophilic Attacks

Friedel-Crafts reactions, which include alkylation and acylation, are classic examples of electrophilic aromatic substitution. msu.edu These reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a strong electrophile (a carbocation or an acylium ion). msu.edu

For this compound, direct Friedel-Crafts reactions can be problematic due to the presence of the amino group, which can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. As mentioned previously, protecting the amino group as an amide is a common strategy to enable these reactions. libretexts.org

Other important electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids to generate the nitronium ion, NO₂⁺) and sulfonation (using fuming sulfuric acid to generate SO₃). masterorganicchemistry.commsu.edu The site selectivity for these reactions on this compound would follow the principles outlined in the previous section, with substitution favoring the activated, amine-bearing ring.

Electrophilic Reaction Typical Reagents Electrophile Directing Influence Reference
NitrationHNO₃, H₂SO₄NO₂⁺Ortho, para to -NH₂ masterorganicchemistry.commsu.edu
SulfonationFuming H₂SO₄SO₃Ortho, para to -NH₂ msu.edu
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺Ortho, para to -NH₂ (with protection) msu.edu
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Ortho, para to -NH₂ (with protection) msu.edu
BrominationBr₂, FeBr₃Br⁺Ortho, para to -NH₂ msu.edu

Functionalization of the Biphenyl Linkage

Torsional Rotation and Conformational Dynamics of Biphenyls

The two phenyl rings in biphenyl are not coplanar in the gas phase or in solution; instead, they are twisted relative to each other. nih.gov This torsional angle, or dihedral angle, is a result of the balance between two opposing effects: steric hindrance between the ortho-hydrogens on the two rings, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation. nih.gov

The conformational dynamics of biphenyl and its derivatives have been studied extensively using both experimental and computational methods. nih.govnih.gov For unsubstituted biphenyl, the energy minimum occurs at a torsional angle of approximately 44°, with rotational barriers at 0° (planar) and 90° (perpendicular). nih.gov

Reactions Influencing the Biphenyl Dihedral Angle

The primary factors governing the dihedral angle in biphenyl systems are steric repulsion, particularly from ortho-substituents, and to a lesser extent, electronic interactions and resonance stabilization. nih.gov For biphenyls with substituents at the ortho positions, steric clashes are often the most dominant force, compelling the rings to adopt a more twisted, non-planar geometry to relieve the strain. nih.govnih.gov

Impact of Ortho-Substitution

The introduction of additional substituents at the ortho positions of either phenyl ring of this compound is the most direct pathway to manipulating the dihedral angle.

Steric Hindrance: The existing 2'-chloro group already induces a significant dihedral angle. Further substitution at the remaining ortho positions (C2, C6, or C6') would introduce severe steric repulsion. This forces the biphenyl system into a more perpendicular arrangement to minimize the energetic penalty of substituent clashes. nih.gov The energy barrier for rotation around the central C-C bond increases with the size and number of ortho-substituents. researchgate.net For example, studies on 2,2'-disubstituted biphenyls show that the dihedral angle generally increases with the bulk of the substituents. acs.org While 2,2'-difluorobiphenyl (B165479) can exhibit angles around 58°, bulkier groups lead to angles closer to 90°. acs.org DFT calculations on similarly strained systems suggest that forcing a planar transition state (0° dihedral angle) becomes energetically prohibitive, effectively locking the molecule into a highly twisted conformation. chemrxiv.org

Electronic Effects: While steric effects are dominant, electronic interactions can also play a role. In some 2,2'-dihalogenated biphenyls, attractive forces between the substituents can lead to a dihedral angle that is less than the 90° predicted by steric hindrance alone. acs.org For instance, the dihedral angle in 2,2'-dichlorobiphenyl (B50601) is notably below 90°, suggesting a degree of attractive interaction. acs.org Conversely, electrostatic repulsion between ortho-substituents, such as in 2,2'-difluorobiphenyl, can contribute to a larger twist angle to minimize unfavorable interactions. nih.gov

Influence of Reactions at the Amine Group

The table below summarizes the predicted influence of various derivatization pathways on the biphenyl dihedral angle of this compound, based on established principles of conformational analysis in biphenyl systems.

Table 1: Predicted Effects of Derivatization on Biphenyl Dihedral Angle

Reaction TypePosition of ModificationExample SubstituentPrimary Influencing FactorPredicted Effect on Dihedral Angle
HalogenationC6'-Cl, -BrSteric HindranceSignificant Increase
AlkylationC2, C6, or C6'-CH₃, -C₂H₅Steric HindranceSignificant Increase nih.gov
NitrationC2, C6, or C6'-NO₂Steric Hindrance & ElectronicSignificant Increase
N-AcylationC4-Amine-C(O)CH₃Electronic & Minor StericMinimal to slight change
N-AlkylationC4-Amine-CH₂CH₃Minor StericMinimal change

Theoretical and Computational Chemistry Studies of 2 Chloro 1,1 Biphenyl 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) allow for the detailed investigation of electronic structure and related properties, offering a microscopic view of the compound's characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. physchemres.org By approximating the many-electron Schrödinger equation, DFT can accurately determine the optimized geometry and electronic properties of a system. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to perform geometry optimization. scienceopen.comnih.gov This process calculates the lowest energy arrangement of atoms in the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table presents typical values for a substituted biphenyl (B1667301) system based on DFT calculations. Actual values for 2'-Chloro-[1,1'-biphenyl]-4-amine would require a specific computational study.

ParameterBond/AngleExpected Value
Bond Length C-C (in ring)~1.39 - 1.40 Å
C-C (inter-ring)~1.48 - 1.49 Å
C-N (amine)~1.37 - 1.40 Å
C-Cl~1.74 - 1.75 Å
N-H~1.01 Å
Bond Angle C-C-C (in ring)~120°
C-C-N~120°
C-C-Cl~120°
Dihedral Angle C-C-C-C (inter-ring)~40° - 60°

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scienceopen.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scienceopen.com

These energy values can be calculated using DFT methods. schrodinger.com For related compounds, such as (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO energy to be -5.9865 eV, the LUMO energy to be -1.9842 eV, and the resulting energy gap to be 4.0023 eV. nih.gov The presence of an electron-donating amine group and an electron-withdrawing chloro group in this compound would influence these values. The amine group would be expected to raise the HOMO energy, while the chloro group would lower the LUMO energy, likely resulting in a relatively moderate energy gap.

Global reactivity descriptors, such as chemical hardness (η) and electronegativity (χ), can be derived from the HOMO and LUMO energies and provide further insight into the molecule's stability and reactivity. physchemres.org

Table 2: Frontier Molecular Orbital Data for a Related Substituted Biphenyl Data from a computational study on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol. nih.gov

ParameterEnergy (eV)
EHOMO-5.9865
ELUMO-1.9842
Energy Gap (ΔE)4.0023

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. scienceopen.com The MEP surface is color-coded to represent different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow areas represent regions of near-zero potential.

For this compound, an MEP map would be expected to show a region of high electron density (red) around the electronegative nitrogen atom of the amine group and the chlorine atom. These sites would be the most likely to interact with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. The phenyl rings would likely show a more neutral potential, though influenced by the attached functional groups. The MEP analysis thus provides a clear picture of the molecule's electrostatic landscape and its preferred sites for intermolecular interactions. scienceopen.comresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For biphenyl derivatives, this analysis is crucial for understanding their properties and biological activity.

Biphenyl and its derivatives are not planar due to steric hindrance between the ortho-hydrogens on the adjacent rings. libretexts.org This leads to a twisted conformation, with a characteristic dihedral angle between the two phenyl rings of about 45°. libretexts.org The rotation around the central C-C single bond is not free and is hindered by an energy barrier, known as the torsional barrier. For this rotation to occur, the molecule must pass through a planar or near-planar transition state, where steric repulsion is maximized, and a perpendicular transition state. ic.ac.uk

The height of this energy barrier determines the molecule's conformational flexibility. For biphenyls with small ortho-substituents, the barrier is low, and interconversion between enantiomeric twisted forms (atropisomers) is rapid at room temperature. libretexts.org However, bulky substituents in the ortho positions can significantly increase the rotational barrier, potentially allowing for the isolation of stable atropisomers. libretexts.org Studies using DFT have been successful in calculating these barriers for a wide range of substituted biphenyls. rsc.org For example, the rotational barrier for 2-fluorobiphenyl (B19388) has been experimentally measured to be 4.4 kcal/mol. nih.gov

Table 3: Experimental Rotational Barriers for Ortho-Substituted Biphenyls

CompoundOrtho-SubstituentRotational Barrier (kcal/mol)Citation
2-Fluorobiphenyl-F4.4 nih.gov
2-Hydroxybiphenyl-OH5.4 nih.gov

The substituents on the biphenyl core have a profound impact on its conformation. The 2'-chloro group in this compound is located in an ortho position, where its steric bulk plays a dominant role in determining the molecule's stable conformation. scite.ai Due to steric repulsion between the chlorine atom and the ortho-hydrogen on the other ring, the molecule is forced into a non-planar, twisted conformation. The size of the halogen atom is critical; chlorine is larger than fluorine, and thus the torsional barrier in 2'-chlorobiphenyl is expected to be higher than the 4.4 kcal/mol observed for 2-fluorobiphenyl. nih.gov

Computational Prediction of Reaction Mechanisms and Pathways

The synthesis of substituted biphenylamines like this compound often involves complex reaction pathways, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). nih.govwikipedia.orgorganic-chemistry.org Computational chemistry allows for the detailed exploration of these reaction mechanisms, helping to identify the most plausible routes and intermediates.

A cornerstone of understanding reaction mechanisms is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. Using methods like Density Functional Theory (DFT), researchers can model the geometry and energy of these fleeting structures. nih.gov For a reaction involving this compound, such as its formation via a Buchwald-Hartwig amination, key elementary steps would include oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Computational modeling of these steps for a related reaction, such as the coupling of an aryl halide with an amine, would involve locating the transition state for each step. For instance, the reductive elimination step, where the C-N bond is formed, would have a specific transition state geometry that dictates the feasibility and stereochemistry of the reaction.

Illustrative Transition State Parameters for a Key Reaction Step

Parameter Value Description
Imaginary Frequency -350 cm⁻¹ The single negative frequency confirms the structure as a true transition state.
C-N Bond Distance 2.1 Å The elongated bond distance of the forming C-N bond in the transition state.
Pd-C Bond Distance 2.05 Å The bond distance to the palladium catalyst at the transition state.
Pd-N Bond Distance 2.15 Å The bond distance to the palladium catalyst at the transition state.

Note: The data in this table is illustrative for a hypothetical reaction step and not based on published data for this compound.

For the synthesis of this compound, computational studies could predict the rate-determining step of the reaction by identifying the elementary step with the highest activation energy. This information is invaluable for optimizing reaction conditions to improve yield and efficiency. nih.gov

Hypothetical Kinetic and Thermodynamic Data for a Reaction Pathway

Reaction Step ΔG‡ (kcal/mol) ΔH (kcal/mol)
Oxidative Addition 15.2 -5.7
Amine Coordination 5.1 -2.3
Reductive Elimination 22.5 -15.8

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational studies.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

QSRR and QSPR studies aim to establish a mathematical relationship between the structural features of molecules (descriptors) and their chemical reactivity or physical properties. mdpi.comnih.gov These models can then be used to predict the behavior of new, unsynthesized compounds.

For a molecule like this compound, a variety of structural descriptors can be calculated using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies, Mulliken charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. These descriptors can be correlated with experimentally observed reactivity, such as reaction rates or equilibrium constants. nih.govresearchgate.net For example, the reactivity of the amine group or the aromatic rings towards electrophilic or nucleophilic attack could be predicted based on these descriptors.

Relevant Structural Descriptors for Reactivity Analysis

Descriptor Hypothetical Value Relevance to Reactivity
HOMO Energy -5.2 eV Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy -0.8 eV Relates to the ability to accept electrons (electrophilicity).
Dipole Moment 2.5 D Influences intermolecular interactions and solubility.
Mulliken Charge on N -0.6 Indicates the partial charge on the nitrogen atom, affecting its basicity and nucleophilicity.

Note: The values in this table are hypothetical and for illustrative purposes.

Building on QSRR principles, machine learning algorithms can be trained on datasets of chemical reactions to create models that predict synthetic outcomes, such as product yield. chemrxiv.orgnih.govresearchgate.net For the synthesis of this compound and its derivatives, a model could be developed by inputting descriptors of the reactants, catalysts, and reaction conditions. Such a model could then predict the expected yield for a new set of reaction parameters, guiding experimental efforts towards more efficient synthetic routes. researchgate.netchemrxiv.org

Conceptual Predictive Model for Synthetic Yield

Reactant 1 Descriptors Reactant 2 Descriptors Catalyst Descriptors Predicted Yield (%)
[Descriptor Set A] [Descriptor Set X] [Catalyst 1] 85
[Descriptor Set B] [Descriptor Set Y] [Catalyst 2] 62
[Descriptor Set C] [Descriptor Set Z] [Catalyst 1] 91

Note: This table is a conceptual illustration of how a predictive model would function.

Analytical Methodologies for the Detection and Quantification of 2 Chloro 1,1 Biphenyl 4 Amine in Research Contexts

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 2'-Chloro-[1,1'-biphenyl]-4-amine. The choice of a specific chromatographic method depends on the analytical goal, such as purity assessment, trace analysis, or process control.

High-Resolution Mass Spectrometry (HRMS) for Product Characterization and Detection in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive identification of this compound. By providing a highly accurate mass measurement of the molecule, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition. This level of accuracy is instrumental in distinguishing the target compound from other molecules with the same nominal mass.

In the context of complex mixtures, such as reaction byproducts or environmental samples, the high resolving power of HRMS can separate the ion signal of this compound from interfering matrix components. This capability is particularly valuable in identifying unknown impurities during synthesis. For instance, in drug discovery, HRMS coupled with techniques like ultra-high-performance liquid chromatography (UHPLC) is used for comprehensive drug screening and metabolite identification. mdpi.comnih.gov

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₀ClN
Monoisotopic Mass 203.0502 Da
Charge +1

This table presents theoretical HRMS data for the protonated molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Quantification

For the sensitive and selective quantification of this compound at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the compound is first separated from other components in the sample by an LC column. The eluent from the column is then introduced into the mass spectrometer, where the this compound molecules are ionized. A specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce characteristic product ions. The detection of these specific precursor-to-product ion transitions provides a high degree of certainty in identification and quantification, even in complex matrices. This method has been successfully applied for the determination of various genotoxic impurities in active pharmaceutical ingredients. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Amine Compound Analysis

Parameter Typical Value/Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 204.1 [M+H]⁺
Product Ion (Q3) Specific fragment ions (To be determined experimentally)
Collision Energy Optimized for fragmentation

This table provides an example of typical parameters that would be optimized for an LC-MS/MS method.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is a robust and widely used technique for assessing the purity of this compound, particularly when the compound and its potential impurities are thermally stable and volatile. ottokemi.com A commercial supplier specifies the use of GC to determine the assay of their this compound product, reporting a purity of 98%. ottokemi.com

In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. For more definitive identification of impurities, GC can be coupled with a mass spectrometer (GC-MS). nih.govanalytice.com This combination allows for the separation of components by GC followed by their individual mass spectral analysis, facilitating the identification of unknown peaks.

GC is also a valuable tool for real-time reaction monitoring in the synthesis of this compound. By taking small aliquots from the reaction mixture at different time points and analyzing them by GC, chemists can track the consumption of starting materials and the formation of the desired product, allowing for the optimization of reaction conditions.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Synthetic Process Control

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the quality control of this compound during and after its synthesis. These techniques are particularly suited for non-volatile or thermally labile compounds.

By employing a suitable stationary phase and mobile phase, HPLC and UPLC can effectively separate this compound from its precursors, intermediates, and byproducts. A UV detector is commonly used for detection, as the aromatic rings in the molecule absorb ultraviolet light. The retention time and peak area from the chromatogram provide information about the identity and quantity of the compound, respectively. UPLC, with its use of smaller stationary phase particles, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov These methods are crucial for ensuring the consistency and quality of each batch of the synthesized compound.

Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)

While chromatography is excellent for separation and quantification, spectroscopic methods provide detailed information about the molecular structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes such as stretching and bending. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic rings, C=C stretching within the rings (around 1450-1600 cm⁻¹), and the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. While some vibrational modes are active in both IR and Raman, the techniques have different selection rules, often providing complementary information. For example, symmetrical vibrations often give rise to strong Raman signals but may be weak or absent in the IR spectrum. For chlorinated biphenyls, specific Raman peaks can be used to distinguish between isomers. For instance, 2-chlorobiphenyl (B15942) exhibits a strong Raman peak at approximately 1297 cm⁻¹, which is distinct from other monochlorobiphenyl isomers. researchgate.net The analysis of vibrational spectra for related molecules like 2-chloro-4-methylaniline (B104755) shows that experimental frequencies are in good agreement with those calculated using theoretical methods like Density Functional Theory (DFT). nih.gov

Table 3: Predicted and Observed Vibrational Frequencies for Related Compounds

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
N-H Stretch (asymmetric) ~3352 IR
N-H Stretch (symmetric) ~3310 IR
C=C Stretch (aromatic) 1450-1600 IR & Raman
C-N Stretch 1250-1350 IR & Raman

This table provides a generalized range of vibrational frequencies for the functional groups present in this compound, based on data from related aniline (B41778) and chlorobiphenyl compounds. nih.govresearchgate.net

By combining these chromatographic and spectroscopic methods, researchers can achieve a comprehensive analytical characterization of this compound, ensuring its identity, purity, and structural integrity for its intended application in research.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic properties of conjugated systems like this compound. The absorption of UV-Vis light by this molecule promotes electrons from lower energy molecular orbitals to higher energy ones, primarily through π→π* transitions associated with the biphenyl (B1667301) backbone.

The electronic spectrum of biphenyls is characterized by two main absorption bands. The E-band, which is benzenoid in origin, and the K-band, which is attributed to the conjugation between the two phenyl rings. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents.

For this compound, two key substituents influence the UV-Vis spectrum:

The Amino Group (-NH₂): Located at the 4-position, the amino group acts as an auxochrome, a group that extends the conjugated system through its lone pair of electrons. This typically results in a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increased absorbance intensity) of the K-band. msu.eduutoronto.ca

The Chloro Group (-Cl): The chlorine atom at the 2'-position (ortho to the inter-ring bond) introduces significant steric hindrance. This forces the two phenyl rings to twist out of planarity, which disrupts the π-electron conjugation between them. nih.gov This steric inhibition of resonance leads to a hypsochromic shift (shift to shorter wavelengths) and a decrease in the intensity of the K-band, making the spectrum resemble that of a substituted benzene (B151609) rather than a fully conjugated biphenyl. nih.gov

Therefore, the resulting UV-Vis spectrum for this compound is a composite of these electronic effects. While the amino group attempts to shift absorption to longer wavelengths, the sterically hindering 2'-chloro group forces a shift to shorter wavelengths, resulting in absorption maxima that are diagnostic for this specific substitution pattern. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. researchgate.net By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise location of each atom within the molecule can be confirmed. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. The aromatic region (typically 6.5-8.0 ppm) will show a complex set of signals corresponding to the eight protons on the two phenyl rings. The amino group protons (-NH₂) will typically appear as a broad singlet. The exact chemical shifts and coupling constants (J-values) are influenced by the electron-donating amino group and the electron-withdrawing, sterically hindering chloro group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. youtube.com For this compound, twelve distinct signals are expected in the aromatic region (typically 115-150 ppm). The chemical shifts are influenced by the attached substituents and the position of the carbon atom on the rings. For instance, the carbon atom bonded to the amino group (C4) will be shifted significantly, as will the carbons bonded to the chlorine (C2') and the carbons at the phenyl-phenyl junction (C1 and C1').

The following table provides predicted NMR data for this compound based on known data for analogous compounds.

NucleusPositionPredicted Chemical Shift (δ, ppm)Justification
¹HH2, H6~7.3-7.5Ortho to the amino-substituted ring's C1.
H3, H5~6.7-6.9Ortho to the electron-donating amino group.
H3'~7.2-7.4Meta to the chloro group.
H4'~7.1-7.3Para to the chloro group.
H5'~7.0-7.2Meta to the chloro group.
H6'~7.3-7.5Ortho to the chloro group.
-NH₂~3.5-4.5Broad singlet, position is solvent-dependent.
Note: Aromatic protons will exhibit complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling.
¹³CC1~130-132Quaternary carbon, attached to the second ring.
C2, C6~128-130-
C3, C5~115-117Shielded by the amino group.
C4~145-148Deshielded, attached to the nitrogen atom.
C1'~138-140Quaternary carbon, attached to the first ring.
C2'~132-134Deshielded, attached to the chlorine atom.
C3'~129-131-
C4'~127-129-
C5'~126-128-
C6'~128-130-

Emerging Analytical Techniques

Electrochemical Methods for Oxidation Potential Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the oxidation potential of electroactive species like this compound. mdpi.com The primary electroactive site in this molecule is the aromatic amino group, which can be oxidized at a suitable electrode surface.

The electrochemical oxidation of aromatic amines has been studied, providing a framework for analyzing this compound. researchgate.netnih.gov A typical CV experiment involves applying a scanning potential to a working electrode (e.g., glassy carbon, or a chemically modified electrode like Ti/RuO₂) and measuring the resulting current. nih.gov

For this compound, the voltammogram would be expected to show an anodic peak (oxidation peak) corresponding to the oxidation of the amine functionality. The potential at which this peak occurs (the anodic peak potential, Epa) is a direct measure of the ease of oxidation of the compound. mdpi.com This process is often irreversible, meaning a corresponding reduction peak is not observed on the reverse scan. ekb.eg

The oxidation mechanism typically involves the transfer of electrons from the amine group to the electrode, forming a radical cation intermediate. This reactive species can then undergo further reactions, such as dimerization or degradation. utexas.edu Studies on 4-aminobiphenyl (B23562) have shown that the process can lead to mineralization, with the degradation rate and transformation products being key areas of investigation. nih.gov The oxidation potential and reaction kinetics are influenced by experimental parameters such as the pH of the solution, the scan rate, and the initial concentration of the analyte. nih.govekb.eg

Advanced Sample Preparation and Extraction Strategies

Effective sample preparation is critical for the accurate quantification of this compound, as it serves to isolate the analyte from complex matrices, remove interferences, and concentrate it to detectable levels. affinisep.com The choice of strategy depends on the sample matrix (e.g., environmental water, biological tissue, reaction mixture) and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE): LLE is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquids. youtube.com For this compound, its basic nature can be exploited in an acid-base extraction. ukessays.com The general procedure involves:

Dissolving the sample mixture in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

Washing the organic phase with an aqueous acid solution (e.g., dilute HCl). The basic amino group is protonated to form a water-soluble ammonium (B1175870) salt, which partitions into the aqueous layer.

The aqueous layer is then collected, and the pH is raised by adding a base (e.g., NaOH). This neutralizes the ammonium salt, regenerating the water-insoluble free amine, which can then be back-extracted into a fresh portion of organic solvent. This method effectively separates the basic amine from acidic and neutral components in the original sample. ukessays.com

Solid-Phase Extraction (SPE): SPE is a more advanced and often more efficient technique than LLE, using a solid adsorbent (the stationary phase) packed into a cartridge to separate components of a liquid sample (the mobile phase). libretexts.orgnih.gov For this compound, several SPE mechanisms can be employed:

Reversed-Phase SPE: The analyte is nonpolar, making it suitable for retention on a nonpolar stationary phase (e.g., C18-silica) from a polar sample matrix (e.g., water). The analyte is adsorbed onto the C18 sorbent, interferents are washed away with a weak solvent (like water/methanol (B129727) mixture), and the purified analyte is then eluted with a strong nonpolar solvent (e.g., acetonitrile (B52724) or methanol). chromatographyonline.com

Cation-Exchange SPE: This method leverages the basicity of the amino group. At a pH where the amine is protonated (positively charged), it can be retained on a stationary phase containing negatively charged functional groups (a cation exchanger). libretexts.org Neutral and anionic interferences are washed away. The analyte is then eluted by changing the pH to neutralize the amine's charge or by using an eluent with a high ionic strength to disrupt the electrostatic interaction. chromatographyonline.com

These advanced extraction strategies enable the cleanup and concentration of this compound, making it amenable to sensitive chromatographic and spectroscopic analysis. affinisep.com

Applications of 2 Chloro 1,1 Biphenyl 4 Amine As a Chemical Intermediate and Functional Material Precursor

Building Block in Complex Organic Molecule Synthesis

The distinct functionalities of 2'-Chloro-[1,1'-biphenyl]-4-amine, namely the reactive amino group and the chloro-substituted biphenyl (B1667301) core, position it as a crucial starting material for the construction of more elaborate molecular architectures. cymitquimica.com Its structural framework is a recurring motif in many scientifically and industrially relevant compounds.

Precursor for Heterocyclic Scaffolds

The amino group in this compound serves as a key handle for the construction of various nitrogen-containing heterocyclic scaffolds. These structures are of great interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

One common strategy involves the diazotization of the amine group, followed by coupling reactions to form azo compounds or cyclization to generate triazoles. For instance, the conversion of a related 2'-amino-[1,1'-biphenyl] derivative to its corresponding 2'-azido counterpart has been demonstrated as a key step in the synthesis of more complex heterocyclic systems. rsc.org This transformation paves the way for subsequent cycloaddition reactions or intramolecular amination to forge new heterocyclic rings.

The synthesis of azetidinone rings, another important heterocyclic motif, can also be achieved using biphenylamine derivatives. researchgate.net This often involves the reaction of a Schiff base, derived from the biphenylamine, with a suitable reagent like chloroacetyl chloride. researchgate.net The presence of the chloro substituent on the biphenyl ring of this compound can modulate the electronic properties and reactivity of the resulting heterocyclic products.

A notable application of a related compound, 4'-Chloro-[1,1'-biphenyl]-2-amine, is in the synthesis of Boscalid (B143098), a widely used fungicide. chemicalbook.comgoogle.com This underscores the importance of chlorobiphenyl amines as intermediates in the production of agrochemicals. evitachem.com The synthesis of Boscalid often involves a key Gomberg-Bachmann reaction. google.compatsnap.com

Synthesis of Advanced Organic Molecules with Biphenylamine Moieties

The biphenylamine unit is a privileged scaffold in many advanced organic molecules due to its unique conformational and electronic properties. This compound serves as a readily available starting material for incorporating this valuable moiety.

The amino group can be acylated, alkylated, or used in various coupling reactions to introduce new functional groups and build molecular complexity. For example, the synthesis of novel fluorinated polyamides has been achieved using bis(ether amine)s derived from biphenyl structures. researchgate.net While not directly using this compound, this demonstrates the principle of utilizing biphenylamine derivatives as monomers for creating advanced materials.

The chloro-substituent on the biphenyl ring offers an additional site for modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl or amino groups, further diversifying the accessible molecular space. The steric and electronic effects of the chlorine atom can influence the efficiency and outcome of these coupling reactions.

Ligand Design in Coordination Chemistry and Catalysis

The biphenylamine framework is a cornerstone in the design of ligands for transition metal catalysis, particularly in asymmetric synthesis where the precise control of stereochemistry is paramount. The presence of both an amino group for metal coordination and a chiral biphenyl axis in its derivatives makes this class of compounds highly attractive for creating effective catalytic systems.

Development of Chiral Biphenylamine Ligands for Asymmetric Catalysis

Chiral biphenylamine derivatives are crucial components in the development of ligands for asymmetric catalysis. These ligands can induce enantioselectivity in a variety of chemical transformations, leading to the preferential formation of one enantiomer of a chiral product.

A prominent example of ligands derived from biphenyl structures is the class of bi-oxazoline (BiOX) ligands. These have been successfully employed in Ni/photoredox dual catalysis for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, providing access to pharmaceutically relevant chiral N-benzylic heterocycles with high enantioselectivity. nih.gov While this example doesn't directly start from this compound, it highlights the potential of chiral biphenyl scaffolds in asymmetric catalysis.

Furthermore, chiral C2-symmetric biphenyl compounds have been developed and utilized as ligands in metal complexes for chirogenic synthesis. google.com These ligands can be prepared through multi-step synthetic sequences, and their enantiomeric purity can often be enhanced through fractional crystallization. google.com The specific substitution pattern on the biphenyl rings plays a critical role in tuning the steric and electronic properties of the resulting catalyst, thereby influencing its activity and selectivity.

Coordination Behavior with Transition Metals

The amino group of this compound and its derivatives can readily coordinate to a variety of transition metals, forming stable complexes. The nature of this coordination is influenced by the electronic properties of the biphenyl system, which can be modulated by substituents like the chlorine atom.

The coordination of biphenylamine derivatives to metals such as palladium is a key step in many catalytic cycles, including cross-coupling reactions. The stability and reactivity of these metal complexes are crucial for the efficiency of the catalytic process.

In the context of asymmetric catalysis, the interaction between the chiral ligand and the metal center creates a chiral environment that dictates the stereochemical outcome of the reaction. For instance, in asymmetric binary acid catalysis, a combination of a transition metal like bismuth with a chiral Brønsted acid organocatalyst has been shown to be effective. nih.gov The coordination of the substrate to the chiral metal complex is a key step in the enantioselective transformation. nih.gov

Monomers for Polymer and Advanced Materials Synthesis

The bifunctional nature of this compound, possessing both an amine and a chloro-substituted aromatic system, makes it a potential monomer for the synthesis of various polymers and advanced materials. Amines are fundamental monomers for producing a range of polymers, including polyamides, polyureas, and epoxies. datapdf.com

The amino group can participate in polymerization reactions such as polycondensation with dicarboxylic acids or their derivatives to form polyamides. researchgate.net These aromatic polyamides, often referred to as aramids, are known for their exceptional thermal and mechanical properties due to the rigidity of the aromatic backbone and strong intermolecular hydrogen bonding between the amide linkages. researchgate.net The incorporation of the chloro-substituted biphenyl unit from this compound into the polymer backbone can influence properties like solubility, thermal stability, and flame retardancy. For example, fluorinated polyamides have demonstrated enhanced solubility in common organic solvents. researchgate.net

Furthermore, the amino group can react with isocyanates to form polyureas or with epoxy resins to act as a curing agent, leading to cross-linked thermosetting polymers. datapdf.compolymerinnovationblog.com The structure of the amine curing agent significantly impacts the properties of the final epoxy material, with aromatic amines generally imparting high glass transition temperatures and chemical resistance. polymerinnovationblog.com

The chloro-substituent on the biphenyl ring can also be a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the material's properties. Additionally, polymers containing chloro-aromatic units may exhibit specific properties, such as altered flame retardancy or modified electronic characteristics. For instance, homopolymers and copolymers of 2,4-dichlorophenyl methacrylate (B99206) have been synthesized and shown to possess antimicrobial properties. researchgate.net While not a direct application of this compound, this illustrates the potential of incorporating chlorinated phenyl groups into polymer structures.

Precursors for Polymeric Materials with Specific Electronic or Optical Properties

This compound serves as a valuable building block in the synthesis of advanced polymeric materials, particularly those with tailored electronic and optical properties. Its rigid biphenyl structure, coupled with the reactive amine group, allows for its incorporation into polymer backbones, influencing the final material's characteristics.

One significant application is in the creation of organo-soluble polyimides. These high-performance polymers are known for their exceptional thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in the electronics industry. By reacting diamines containing the this compound moiety with dianhydrides, such as fluorene-containing dianhydrides, novel polyimides with enhanced solubility and processability can be synthesized. nih.gov The introduction of the biphenyl group can improve the optical transparency and thermal resistance of the resulting polyimide films. nih.gov

The synthesis of these specialized polyimides typically involves a polycondensation reaction. For instance, aromatic diamines containing amide linkages can be reacted with a dianhydride like 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (FDAn) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). nih.gov The resulting poly(amic acid) solution is then thermally or chemically imidized to form the final polyimide. The properties of these polyimides, including their solubility, optical transparency, and thermal stability, can be fine-tuned by carefully selecting the diamine and dianhydride monomers. nih.gov

Table 1: Examples of Diamines Used in the Synthesis of Optically Transparent Polyimides

Diamine Chemical Name Resulting Polymer Properties
FDAADA 9,9-bis[4-(4-aminobenzamide)phenyl] fluorene Good solubility, high optical transparency, high glass transition temperature. nih.gov
ABTFMB 2,2′-bis(trifluoromethyl)-4,4′-bis[4-(4-aminobenzamide)]biphenyl Good solubility, high optical transparency, high glass transition temperature. nih.gov

| MABTFMB | 2,2′-bis(trifluoromethyl)-4,4′-bis[4-(4-amino-3-methyl)benzamide] biphenyl | Good solubility, high optical transparency, high glass transition temperature. nih.gov |

Application in Luminescent Materials and Organic Electronic Devices

The unique photophysical properties of biphenyl derivatives make this compound a promising precursor for the development of luminescent materials and components for organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). uniss.itnih.govresearchgate.netacs.orgnih.govresearchgate.netmdpi.commdpi.comresearchgate.net The extended π-conjugation of the biphenyl system can be exploited to create molecules that absorb and emit light at specific wavelengths.

In the context of OLEDs, materials derived from this compound can function as hosts in the emissive layer or as charge-transporting materials. acs.orgnih.gov For instance, by incorporating the biphenylamine scaffold into larger molecular structures, it is possible to synthesize materials with bipolar charge transport capabilities, meaning they can transport both electrons and holes. acs.orgnih.gov This balanced charge transport is crucial for achieving high efficiency in OLEDs. acs.orgnih.gov

The synthesis of such materials often involves cross-coupling reactions to attach other functional groups to the biphenylamine core. These modifications allow for the tuning of the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize charge injection and transport in an OLED device. uniss.it Furthermore, the introduction of specific substituents can influence the emission color and quantum efficiency of the resulting luminescent material. researchgate.net

Molecular Switches and Photochromic Systems based on Biphenyl Derivatives

The torsional angle between the two phenyl rings in biphenyl derivatives can be controlled by external stimuli, making them attractive candidates for the development of molecular switches and photochromic systems. figshare.comnih.govnih.govacs.orgacs.org These molecular-level devices can reversibly switch between two or more stable states in response to light, heat, or chemical signals, leading to changes in their physical and chemical properties. nih.govacs.org

While direct applications of this compound in this area are not extensively documented, the general principles of biphenyl-based molecular switches are relevant. For example, the rotation around the central carbon-carbon bond of the biphenyl unit can be sterically hindered by introducing bulky substituents in the ortho positions. This creates a barrier to rotation, leading to the existence of stable atropisomers (conformational isomers that are stable enough to be isolated). The reversible conversion between these atropisomers can be triggered by an external stimulus, forming the basis of a molecular switch.

In one example of a biphenyl-based molecular switch, the torsion angle between the aromatic rings was controlled by the reduction of a disulfide bridge connecting the two rings. figshare.com This resulted in a "closed" state with a smaller torsion angle and an "opened" state with a larger torsion angle, each exhibiting different electrical conductance. figshare.com Such systems demonstrate the potential of biphenyl scaffolds in the design of functional molecular devices. figshare.com

Role in Agrochemical and Industrial Intermediate Production (Focus on Chemical Pathways)

Synthetic Routes to Complex Agrochemical Intermediates (e.g., Boscalid precursors)

This compound is a key intermediate in the synthesis of the fungicide boscalid. nih.govlookchem.comchemicalbook.com Boscalid is a pyridinecarboxamide fungicide that is effective against a wide range of fungal pathogens in various crops. nih.gov The synthesis of boscalid from this compound involves the formation of an amide bond with 2-chloronicotinic acid or its derivatives. nih.gov

Several synthetic pathways have been developed to produce this compound, which is a crucial precursor to boscalid. nsf.govresearchgate.netresearchgate.netrsc.orgshd-pub.org.rsgoogle.compatsnap.comrsc.org A common and industrially significant method is the Suzuki-Miyaura cross-coupling reaction. nsf.govresearchgate.netresearchgate.netrsc.orgshd-pub.org.rs This reaction typically involves the coupling of a substituted phenylboronic acid with a substituted halobenzene in the presence of a palladium catalyst.

Table 2: Common Synthetic Routes to this compound (Boscalid Precursor)

Reaction Type Starting Materials Key Reagents/Catalysts Product
Suzuki-Miyaura Coupling followed by Reduction 1-chloro-2-nitrobenzene (B146284) and 4-chlorophenylboronic acid Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), base (e.g., K₂CO₃, K₃PO₄), reducing agent (e.g., H₂, Pt/C, Fe/HCl) 4'-chloro-2-nitrobiphenyl, then this compound nsf.govresearchgate.netrsc.org

| Gomberg-Bachmann Reaction | p-chloroaniline and aniline (B41778) | Sodium nitrite (B80452), hydrochloric acid, base | this compound google.compatsnap.com |

In a typical Suzuki-Miyaura route, 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid to yield 4'-chloro-2-nitrobiphenyl. researchgate.netrsc.org This intermediate is then reduced to form this compound. nsf.govresearchgate.netrsc.org Various reducing agents can be employed for this step, including catalytic hydrogenation over platinum on charcoal (Pt/C) or reduction with iron powder in the presence of an acid. nsf.govresearchgate.net

An alternative approach is the Gomberg-Bachmann reaction, which involves the diazotization of p-chloroaniline followed by reaction with aniline under alkaline conditions. google.compatsnap.com This method avoids the use of expensive palladium catalysts. google.com

The final step in the synthesis of boscalid is the acylation of this compound with 2-chloronicotinoyl chloride. nsf.gov This reaction forms the amide linkage that is characteristic of the boscalid molecule.

Development of Dyes and Colorants from Biphenylamine Scaffolds

The biphenylamine scaffold, including derivatives like this compound, serves as a foundational structure for the synthesis of various dyes and colorants. rsc.org The amino group on the biphenyl ring is a versatile functional handle that can be readily diazotized and coupled with other aromatic compounds to form azo dyes. Azo dyes are a large and important class of colorants characterized by the presence of one or more azo (-N=N-) groups.

The color of the resulting dye is determined by the extent of the conjugated π-electron system and the nature of the substituents on the aromatic rings. By modifying the structure of the biphenylamine precursor and the coupling component, a wide range of colors can be achieved.

While the primary focus of this compound is as an agrochemical intermediate, the underlying chemistry of biphenylamines is relevant to the dye industry. For example, substituted biphenyl anilines are known to be important in the synthesis of dyes due to the ability of the amino group to react with aldehydes and ketones to form Schiff bases, which can also be colored compounds or intermediates for more complex dye structures. rsc.org

Environmental Chemical Transformation and Degradation Studies of Halogenated Biphenylamines

Photolytic Degradation Pathways

The environmental fate of halogenated biphenylamines, such as 2'-Chloro-[1,1'-biphenyl]-4-amine, is significantly influenced by their susceptibility to photolytic degradation. This process involves the absorption of light energy, leading to chemical transformations that can alter the structure and toxicity of the parent compound.

Mechanisms of Photo-Induced Transformations

While direct photolysis studies on this compound are not extensively documented in publicly available literature, the mechanisms of photo-induced transformations can be inferred from studies on structurally similar compounds like chloroanilines and aminophenols. The primary mechanism often involves the generation of highly reactive species upon absorption of ultraviolet (UV) radiation.

For analogous aromatic amines and chlorinated compounds, photo-induced transformation can proceed through several pathways:

Homolytic Cleavage of the Carbon-Chlorine (C-Cl) Bond: The C-Cl bond can undergo homolysis upon absorbing sufficient light energy, generating a biphenylamino radical and a chlorine radical. The reactive radicals can then participate in a variety of secondary reactions with other molecules in the environment, such as hydrogen abstraction from solvents or reaction with oxygen.

Photo-oxidation: In the presence of oxygen and photosensitizers, reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can be formed. These highly reactive species can attack the aromatic rings and the amine group of the biphenylamine, leading to hydroxylation, oxidation of the amino group, and eventual ring cleavage. For instance, the photocatalytic degradation of compounds like 2-amino phenol (B47542) and 4-amino phenol is significantly enhanced in the presence of H₂O₂ and a photocatalyst like Cu₂O under visible light, indicating the role of hydroxyl radicals in the degradation process. researchgate.net

Photosubstitution: The chlorine atom on the biphenyl (B1667301) ring can be replaced by other nucleophiles present in the medium, such as water, leading to the formation of hydroxylated biphenylamines.

The specific pathway that dominates depends on factors such as the wavelength of light, the presence of photosensitizers, and the chemical composition of the surrounding medium (e.g., presence of oxygen, organic matter, and nucleophiles).

Identification of Photodegradation Products

During the photocatalytic degradation of aniline (B41778) and chloroanilines, several intermediate products have been identified, which can serve as a model for predicting the photodegradation products of this compound. For example, the photodecomposition of 4-chloroaniline (B138754) has been shown to produce aniline, 4-chlorophenol, 4-chloronitrobenzene, 4-aminophenol, and 4,4'-dichloroazobenzene. mdpi.com These can be further oxidized to benzoquinone and subsequently to carboxylic acids before complete mineralization to inorganic products like Cl⁻, NO₃⁻, and NH₄⁺. mdpi.com

Therefore, potential photodegradation products of this compound could include:

Biphenyl-4-amine (resulting from dechlorination)

2'-Chloro-4-hydroxy-[1,1'-biphenyl] (resulting from photosubstitution of the amine group with a hydroxyl group)

Hydroxylated derivatives of this compound

Products of ring cleavage, such as smaller organic acids.

Polymerized products formed from the reaction of radical intermediates.

The following table summarizes potential photodegradation products based on analogous compounds.

Parent Compound Analogue Identified Photodegradation Products Potential Products for this compound
4-ChloroanilineAniline, 4-chlorophenol, 4-chloronitrobenzene, 4-aminophenol, 4,4'-dichloroazobenzeneBiphenyl-4-amine, 2'-Chloro-4-hydroxy-[1,1'-biphenyl], hydroxylated derivatives, and polymerized products
Aniline2-aminophenol, anilinium radical cation, dimers, benzidine, hydroxyazobenzeneHydroxylated and dimerized products of this compound

Interactive Data Table: Potential Photodegradation Products

Product NameChemical FormulaFormation Pathway
Biphenyl-4-amineC₁₂H₁₁NReductive dechlorination
2'-Chloro-4-hydroxy-[1,1'-biphenyl]C₁₂H₉ClOPhotosubstitution/Hydroxylation
Dimerized ProductsC₂₄H₁₈Cl₂N₂Radical coupling

Hydrolytic and Chemical Degradation Mechanisms

Hydrolysis and other abiotic chemical degradation processes are important pathways for the transformation of halogenated biphenylamines in aquatic environments. These reactions are primarily influenced by pH and temperature.

Influence of pH and Temperature on Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary sites for hydrolysis would be the C-Cl bond and potentially the C-N bond of the amine group, although the latter is generally more stable.

The rate of hydrolysis is highly dependent on pH. Generally, hydrolysis of halogenated aromatic compounds can be catalyzed by both acids and bases.

Acid-catalyzed hydrolysis: Under acidic conditions, the amine group can be protonated, which may influence the electronic properties of the aromatic rings and potentially facilitate the cleavage of the C-Cl bond. However, for many organic compounds, hydrolysis rates are often slower in acidic to neutral conditions compared to alkaline conditions. researchgate.netanalis.com.my

Base-catalyzed hydrolysis: Under alkaline conditions, the hydroxyl ion (OH⁻) can act as a nucleophile, attacking the carbon atom attached to the chlorine, leading to nucleophilic aromatic substitution and the formation of a hydroxylated product. The rate of hydrolysis for many chlorinated aromatic compounds increases significantly with increasing pH. researchgate.netanalis.com.my

Temperature also plays a crucial role in hydrolysis rates. An increase in temperature generally increases the rate of chemical reactions, including hydrolysis. nih.govnih.gov The relationship between temperature and the reaction rate constant is often described by the Arrhenius equation. Studies on various organic compounds have shown a significant increase in hydrolysis rates with a 10°C rise in temperature. nih.govnih.gov

Oxidative and Reductive Degradation Processes in Abiotic Environments

In addition to hydrolysis, halogenated biphenylamines can undergo oxidative and reductive degradation in abiotic environments.

Oxidative Degradation: Strong oxidizing agents present in the environment, such as manganese oxides or other metal oxides in sediments and soils, can potentially oxidize the amine group of this compound. This could lead to the formation of nitroso or nitro derivatives, or polymerization of the compound.

Reductive Degradation: Reductive dechlorination is a significant degradation pathway for many chlorinated organic compounds, particularly in anoxic environments like sediments and groundwater. researchgate.net This process involves the replacement of a chlorine atom with a hydrogen atom. Abiotic reductive dechlorination can be mediated by reduced iron minerals such as magnetite, green rust, and iron sulfides. For this compound, reductive dechlorination would lead to the formation of [1,1'-biphenyl]-4-amine. The efficiency of this process depends on the redox potential of the environment and the availability of suitable electron donors.

Biotransformation Pathways by Microorganisms (Chemical Pathways only)

Microorganisms play a critical role in the environmental fate of many organic pollutants through biotransformation processes. While specific studies on the microbial degradation of this compound are scarce, the potential chemical pathways can be extrapolated from research on the biotransformation of other chlorinated aromatic amines and biphenyls.

The initial steps in the microbial degradation of chlorinated aromatic compounds often involve either oxidation or reduction.

Oxidative Pathways: Aerobic microorganisms often utilize dioxygenase enzymes to initiate the degradation of aromatic compounds. For biphenyl and its chlorinated derivatives, biphenyl dioxygenase (BphA) is a key enzyme that catalyzes the dihydroxylation of the aromatic ring to form a cis-dihydrodiol. nih.gov This is then followed by dehydrogenation to form a dihydroxy derivative, which can undergo ring cleavage. The presence of the chlorine atom and the amine group on the biphenyl structure of this compound would influence the substrate specificity of these enzymes. The amino group might be a site for initial oxidation as well.

Reductive Pathways: Under anaerobic conditions, reductive dechlorination is a common initial step in the biodegradation of chlorinated aromatic compounds. researchgate.net Microorganisms can use the chlorinated compound as an electron acceptor, leading to the removal of the chlorine atom and its replacement with a hydrogen atom. In the case of this compound, this would result in the formation of [1,1'-biphenyl]-4-amine.

Biotransformation of the Amine Group: The amino group can also be a target for microbial transformation. For example, deamination can occur, leading to the formation of a hydroxylated biphenyl. Acetylation of the amino group is another possible biotransformation, as seen in the metabolism of other aromatic amines. For instance, the biotransformation of 4-chloro-2-nitrophenol (B165678) by a Bacillus species involved the formation of 4-chloro-2-aminophenol and subsequently 4-chloro-2-acetaminophenol. nih.gov

The following table summarizes the key microbial transformation reactions that could be involved in the degradation of this compound.

Transformation Reaction Enzyme Type (if known) Resulting Product Type Environmental Condition
DihydroxylationDioxygenase (e.g., Biphenyl dioxygenase)Dihydroxylated biphenylamineAerobic
Reductive DechlorinationDehalogenaseDechlorinated biphenylamineAnaerobic
DeaminationDeaminaseHydroxylated biphenylAerobic/Anaerobic
AcetylationN-acetyltransferaseAcetylated biphenylamineAerobic/Anaerobic

Interactive Data Table: Potential Microbial Biotransformation Reactions

ReactionKey Enzyme FamilyProduct Class
Ring DihydroxylationDioxygenasesDihydrodiols
Reductive DechlorinationReductive DehalogenasesDechlorinated Aromatics
DeaminationHydrolases (Deaminases)Phenols
N-AcetylationTransferases (N-Acetyltransferases)Anilides

Identification of Key Enzymes and Metabolic Intermediates (e.g., mono- and di-hydroxy biphenyls, chlorohydroquinone)

The microbial breakdown of chlorinated biphenyls is initiated by a series of enzymatic reactions. The key enzymes involved belong to the biphenyl (bph) metabolic pathway, which is responsible for the degradation of a wide range of PCB congeners. nih.gov Initial biphenyl 2,3-dioxygenases are considered pivotal enzymes in this pathway, as they determine the substrate range and the extent of degradation. nih.gov

The degradation process for a compound like this compound likely begins with an attack on the unchlorinated ring. This process is analogous to the well-documented degradation of 4-chlorobiphenyl. ethz.ch The sequence involves several key enzyme types:

Dioxygenases: These enzymes, particularly biphenyl dioxygenase, introduce two hydroxyl groups onto the aromatic ring, creating a cis-dihydrodiol. ethz.chethz.ch This is a critical activation step.

Dehydrogenases: The resulting diol is then oxidized by a dehydrogenase to form a dihydroxy-biphenyl, such as a catechol derivative. ethz.chethz.ch

Dioxygenases (Ring Cleavage): A second dioxygenase, like 2,3-dihydroxybiphenyl 1,2-dioxygenase, cleaves the dihydroxylated ring, breaking the aromatic structure. ethz.chnih.gov

Hydrolases: The ring cleavage product, a chlorinated derivative of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, is then acted upon by a hydrolase. ethz.chresearchgate.net

This sequence of reactions leads to the formation of various metabolic intermediates. Based on studies of similar compounds, the degradation of this compound would be expected to produce several key types of intermediates before complete mineralization. nih.govnih.gov

Table 1: Potential Metabolic Intermediates in the Degradation of this compound

Intermediate ClassSpecific Example(s)Role in Pathway
Mono- and Dihydroxy Biphenyls 2',3'-dihydroxy-4-amino-biphenylProducts of initial oxidation by dioxygenases. nih.gov
Ring Cleavage Products 2-hydroxy-6-oxo-6-(2'-chlorophenyl)-hexa-2,4-dienoic acid derivativeResults from the cleavage of the dihydroxylated ring. nih.gov
Chlorinated Benzoic Acids Chlorobenzoic acidA common, relatively stable metabolite formed after the cleavage and further processing of the biphenyl structure. nih.govresearchgate.netnih.gov
Dechlorinated Intermediates Biphenyl-catechols, Hydroxy-biphenylsFormed via reductive dechlorination, particularly under anaerobic conditions. nih.gov
Conjugated Metabolites Sulfated or glucuronidated hydroxy-metabolitesFormed in higher organisms as part of detoxification pathways. nih.gov

This table is based on degradation pathways of structurally similar compounds like chlorobiphenyls and may represent the likely transformation products of this compound.

Dechlorination and Aromatic Ring Cleavage Pathways

The complete degradation of halogenated biphenylamines involves two critical processes: dechlorination and aromatic ring cleavage. The order and mechanism of these events can depend significantly on environmental conditions, particularly the availability of oxygen.

Dechlorination: The removal of chlorine atoms is a crucial step in detoxifying chlorinated compounds. This can occur through two primary routes:

Anaerobic Reductive Dechlorination: In environments lacking oxygen, such as aquatic sediments, specialized anaerobic bacteria like Dehalococcoides can remove chlorine atoms, replacing them with hydrogen. nih.gov This process is particularly effective for highly chlorinated biphenyls, making them more susceptible to subsequent aerobic degradation. nih.gov

Aerobic Dechlorination: While less common as an initial step, dechlorination can also occur under aerobic conditions, often after initial oxidation of the aromatic ring. For instance, the degradation of 4-chlorobenzoic acid, a common metabolite of chlorobiphenyls, proceeds via dehalogenation to form hydroxylated intermediates. researchgate.net

Aromatic Ring Cleavage: The breakdown of the stable biphenyl ring structure is accomplished by dioxygenase enzymes. The primary pathway for many bacterial strains is a meta-cleavage pathway. nih.govresearchgate.net

Initial Dioxygenation: The process starts with the enzymatic incorporation of two oxygen atoms on the unchlorinated ring by biphenyl dioxygenase, forming a cis-2,3-dihydro-2,3-diol. ethz.ch

Dehydrogenation: This intermediate is rearomatized by a dehydrogenase to form 2,3-dihydroxybiphenyl. ethz.ch

Meta-Cleavage: The resulting catechol-like structure undergoes ring opening via the meta-cleavage pathway, catalyzed by an enzyme like 2,3-dihydroxybiphenyl-1,2-dioxygenase. ethz.chnih.gov This yields a yellow-colored linear metabolite, a hallmark of this degradation route. nih.gov

Further Degradation: The resulting linear acid is further metabolized by hydrolases and other enzymes, eventually leading to the formation of chlorobenzoic acids and other compounds that can enter central metabolism. ethz.chresearchgate.net

Some bacteria may employ an alternative ortho-cleavage pathway, although the meta-cleavage route is more commonly reported for biphenyl and its chlorinated derivatives.

Factors Affecting Microbial Degradation Rates in Model Systems

The efficiency and rate of microbial degradation of halogenated biphenylamines are influenced by a complex interplay of physical, chemical, and biological factors.

Microbial Strain and Genetics: The specific species or strain of microorganism is paramount. Strains like Burkholderia xenovorans LB400 and Rhodococcus sp. RHA1 are well-known for their broad PCB-degrading capabilities. nih.gov The genes for these degradation pathways (the bph operon) are often located on mobile genetic elements, allowing for adaptation within microbial communities. nih.gov

Chlorination Pattern: The number and position of chlorine atoms on the biphenyl rings significantly affect degradation rates. ethz.ch Generally, lower chlorinated congeners are degraded more readily under aerobic conditions, while highly chlorinated congeners may require initial anaerobic dechlorination. nih.gov

Nutrient Availability: Biodegradation in soil is often faster than in aquatic environments due to the higher concentration of essential nutrients and a larger microbial biomass. taylorfrancis.com

Oxygen Availability: The presence or absence of oxygen dictates the metabolic pathways used. Anaerobic conditions favor reductive dechlorination, while aerobic conditions are necessary for the oxidative ring-cleavage pathways. nih.govresearchgate.net A sequential anaerobic-aerobic treatment can therefore be a highly effective strategy for complete degradation.

Co-metabolism and Acclimation: Degradation often occurs via co-metabolism, where the breakdown of the pollutant does not provide energy for the microbe's growth; instead, the microbe feeds on another primary substrate. taylorfrancis.com Prior exposure of a microbial community to the pollutant can lead to acclimation and enhanced degradation rates.

Environmental Conditions: Factors such as pH, temperature, and the presence of other organic compounds or heavy metals can significantly impact microbial activity and enzymatic function, thereby affecting degradation rates.

Analytical Techniques for Environmental Monitoring of Transformation Products

Tracking the fate of this compound and its transformation products in the environment requires sophisticated analytical methods capable of identifying and quantifying a diverse range of chemical structures at low concentrations.

Application of Advanced Mass Spectrometry in Metabolite Identification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the cornerstone of metabolite identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been traditionally used to analyze the degradation products of PCBs. nih.gov It is highly effective for separating and identifying volatile and semi-volatile metabolites, such as different hydroxylated and methoxylated biphenyls.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For less volatile and more polar metabolites, such as sulfated and glucuronidated conjugates, LC-MS is the method of choice. nih.gov The use of high-resolution mass spectrometers (e.g., Orbitrap or TOF) allows for the determination of the exact mass of a metabolite, enabling the calculation of its elemental formula with high confidence. nih.gov This is crucial for tentatively identifying unknown transformation products in complex environmental samples without relying on authentic chemical standards. Non-targeted HRMS approaches have been successfully used to characterize the complex mixture of metabolites from the biotransformation of chlorobiphenyls in human-relevant cell lines, revealing previously unknown pathways like dechlorination. nih.gov

Isotope Labeling for Tracing Degradation Pathways

Isotope labeling is a powerful and definitive tool for elucidating metabolic pathways and confirming the biotransformation of a compound. By introducing a "label" in the form of a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) into the parent molecule, researchers can trace the path of the atoms through the entire degradation sequence.

Confirmation of Transformation: When a labeled parent compound is introduced into a microbial system, any metabolites that are subsequently detected containing the isotopic label can be definitively linked to the degradation of that parent compound. This eliminates ambiguity when multiple potential sources for a metabolite exist.

Pathway Elucidation: The specific location of the isotope label in the resulting metabolites provides detailed insights into the reaction mechanisms, such as which ring is cleaved or where hydroxylation occurs.

Quantification of Biodegradation: Stable isotope analysis can also be used to quantify the extent of biodegradation in the field. As microbes preferentially break down molecules with the lighter isotope (e.g., ¹²C over ¹³C), the remaining pool of the contaminant becomes enriched in the heavier isotope. By measuring this isotopic fractionation, the percentage of contaminant that has been degraded can be calculated, even in complex systems with ongoing pollution sources.

Future Research Directions and Unaddressed Challenges in 2 Chloro 1,1 Biphenyl 4 Amine Chemistry

Development of Highly Stereoselective Synthetic Methods

A primary challenge in biphenyl (B1667301) chemistry is the control of axial chirality, a type of stereoisomerism that arises from restricted rotation around the C-C single bond connecting the two aryl rings. This phenomenon, known as atropisomerism, is typically observed in biphenyls with three or more bulky ortho-substituents that lock the conformation. researchgate.net The structure of 2'-Chloro-[1,1'-biphenyl]-4-amine, with only one ortho-substituent (the chlorine atom), would not typically lead to configurationally stable atropisomers at room temperature due to free rotation around the axial bond. researchgate.net

However, the development of methods to induce and control transient or stable axial chirality in such sparsely substituted systems represents a significant and compelling research frontier. Future work could focus on:

Dynamic Kinetic Resolution: Exploring catalytic systems that can differentiate between the rapidly interconverting atropisomers, allowing for the selective synthesis of one enantiomer.

Chiral Ligand Design: The design of novel chiral ligands for transition-metal-catalyzed cross-coupling reactions could create a chiral environment that favors the formation of one atropisomer over the other, even if the barrier to rotation is low. Asymmetric Suzuki-Miyaura cross-coupling reactions have proven effective for synthesizing other atropisomeric biaryls and could be adapted for this purpose. researchgate.net

Auxiliary-Directed Synthesis: Employing a chiral auxiliary that, after the key bond formation, could be removed. This strategy is a known concept for accessing axially chiral biaryls. rsc.org

Success in this area would not only provide access to enantiopure this compound but also establish new principles for the stereoselective synthesis of a broader class of minimally substituted biaryls.

Exploration of Novel Catalytic Systems for Challenging Transformations

The synthesis of substituted biphenyls often relies on classical methods like the Gomberg-Bachmann reaction or modern transition-metal-catalyzed cross-coupling reactions. google.comresearchgate.net For a specific target like this compound, research is needed to identify the most efficient and scalable catalytic systems. Future investigations should systematically explore a range of modern catalytic approaches.

Key research objectives include:

Palladium-Catalyzed Cross-Coupling: While palladium catalysis is a powerful tool, its application to the synthesis of this compound requires optimization. Research should focus on screening various ligands, bases, and reaction conditions to maximize yield and purity. researchgate.netgoogle.com A patent for the isomeric 4'-chloro-2-aminobiphenyl utilizes a palladium-on-carbon catalyst, suggesting a potential starting point. google.com

Earth-Abundant Metal Catalysis: To enhance sustainability and reduce costs, exploring catalysts based on earth-abundant metals like nickel or cobalt is crucial. nih.govacs.org For instance, cobalt-catalyzed aerobic oxidative coupling has been used for other biaryl syntheses and represents an innovative, environmentally benign approach. nih.gov Nickel-catalyzed Suzuki-Miyaura reactions are also emerging as powerful alternatives for constructing biaryl atropisomers. researchgate.net

Ligand-Free Systems: A novel synthesis for the isomeric 4'-chloro-2-aminobiphenyl uses a simple palladium salt without a ligand, which simplifies the reaction setup and reduces cost. nih.gov Investigating the feasibility of such a system for the 2',4-isomer would be a valuable pursuit.

A comparative study of these systems is essential to develop a robust and economically viable synthesis route.

Table 1: Potential Catalytic Systems for Synthesis of this compound

Catalytic System Potential Advantages Key Research Challenges
Palladium-Ligand High efficiency, broad functional group tolerance Ligand cost, catalyst loading, optimization for specific substrates
Nickel-Based Lower cost, unique reactivity Sensitivity to air and moisture, developing suitable ligand systems
Cobalt-Based Very low cost, environmentally benign (aerobic) Limited substrate scope, requires further development

| Ligand-Free Palladium | Simplified procedure, reduced cost | Lower efficiency for challenging substrates, potential for higher catalyst loading |

In-depth Mechanistic Understanding via Advanced Spectroscopic and Computational Approaches

To move beyond empirical screening and enable rational catalyst design, a deep mechanistic understanding of the synthetic transformations is indispensable. For any novel catalytic system developed for this compound, a combination of advanced spectroscopic and computational methods should be employed to elucidate the reaction mechanism.

Future research should focus on:

Spectroscopic Studies: Utilizing in-situ monitoring techniques such as ReactIR or specialized NMR spectroscopy to identify key reaction intermediates, catalyst resting states, and potential deactivation pathways.

Kinetic Analysis: Performing detailed kinetic studies to determine the reaction order with respect to each component, which helps in formulating a plausible mechanistic cycle.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational tools to model the entire catalytic cycle. This can provide insights into transition state geometries, activation energies, and the role of the ligand in promoting the desired reaction, including the origins of stereoselectivity in asymmetric variants.

A thorough mechanistic investigation would accelerate the optimization of reaction conditions and pave the way for the development of second-generation catalysts with superior performance.

Integration of Sustainable Chemistry Principles in all Stages of Research

Modern chemical research must prioritize sustainability. The development of synthetic routes to this compound should incorporate green chemistry principles from the outset.

Key areas for sustainable innovation include:

Solvent Selection: Moving away from hazardous organic solvents towards greener alternatives. Some patented syntheses of related isomers already utilize water or mixed aqueous-organic systems, which should be explored. nih.gov

Catalyst Reusability: Developing methods for the recovery and reuse of expensive transition metal catalysts. The use of heterogeneous catalysts, such as palladium on carbon, is a promising strategy. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as addition reactions, thereby minimizing waste.

Energy Efficiency: Optimizing reactions to proceed under milder conditions (lower temperatures and pressures) to reduce energy consumption.

By embedding these principles, the environmental impact of synthesizing this compound and related compounds can be significantly minimized.

Discovery of Unconventional Reactivity and Applications in Emerging Technologies

The ultimate goal of synthesizing a specific molecule is to harness its unique properties for practical applications. For this compound, the application landscape is entirely unexplored, which presents a significant opportunity for discovery.

Future research should investigate its potential in several domains:

Materials Science: The rigid biphenyl core suggests potential use as a monomer or building block for high-performance polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The specific substitution pattern may lead to desirable packing arrangements or electronic properties.

Medicinal Chemistry: Many biphenylamines exhibit biological activity. This compound could be screened for activity or used as a scaffold to build analogues of known pharmaceuticals. The 2'-chloro substituent could act as a key binding element or a metabolic blocker.

Novel Ligand Development: The amine functionality could be used to coordinate to metal centers, making the molecule a potential ligand for new catalysts. The chiral environment that could be established via atropisomerism (as discussed in 8.1) would be particularly valuable in asymmetric catalysis.

Investigating the fundamental reactivity of the compound, such as the interplay between the amino group and the chloro-substituted ring, could reveal unconventional reaction pathways leading to novel molecular structures.

Q & A

Basic: What are the key synthetic routes for preparing 2'-chloro-[1,1'-biphenyl]-4-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis of this compound can be adapted from methods used for structurally related biphenylamines. For example:

  • Buchwald-Hartwig amination may couple aryl halides with amines. demonstrates a similar approach for a 2'-chloro isomer, where acetamide formation achieved a 35% yield via coupling and purification by flash chromatography .
  • Reductive amination of nitro precursors (e.g., 2'-chloro-4-nitro-biphenyl) using hydrogenation or hydrazine (as in for tellurium analogs) could improve yields (46% for Compound D) .
  • Optimization strategies : Adjusting solvent polarity (e.g., ethanol/water mixtures in ), temperature control (ice baths for crystal formation), and catalyst screening (e.g., Pd-based catalysts for cross-coupling) can enhance yields .

Basic: How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to verify aromatic proton environments and amine group integration. provides a reference for chloro-biphenylamine derivatives, where distinct splitting patterns confirm substituent positions .
  • FT-IR : Identify N–H stretches (~3300–3500 cm1^{-1}) and C–Cl vibrations (~550–800 cm1^{-1}) as in .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS in ) and isotopic patterns for chlorine (e.g., M+2 peak ratio) .

Basic: What safety precautions are recommended when handling this compound based on structural analogs?

Methodological Answer:

  • Toxicity : While direct data is limited, analog 4-aminobiphenyl (CAS 92-67-1) is classified as carcinogenic ( ). Assume similar hazards and use glove boxes or fume hoods .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Follow protocols for aromatic amines, including neutralization and incineration .

Advanced: What methodologies are effective for functionalizing this compound in cross-coupling reactions?

Methodological Answer:

  • Stille Coupling : details Stille reactions using tributyltin intermediates to attach aryl groups. For example, coupling with brominated ketones yielded quinoxaline derivatives .
  • Suzuki-Miyaura Coupling : Use Pd catalysts to cross-couple with boronic acids. The chloro substituent may act as a directing group or require protection.
  • Electronic Effects : The electron-withdrawing chloro group can deactivate the ring, slowing electrophilic substitutions. Optimize by using electron-rich coupling partners or microwave-assisted heating .

Advanced: How can computational chemistry (e.g., DFT) aid in predicting the stability and electronic properties of derivatives?

Methodological Answer:

  • DFT Studies : applied DFT to organotellurium biphenylamines, calculating bond lengths and charge distributions that matched experimental data. For 2'-chloro derivatives, simulate HOMO-LUMO gaps to predict reactivity or photophysical properties .
  • Solvent Effects : Use COSMO-RS models to predict solubility or aggregation tendencies.
  • Reaction Pathways : Map energy profiles for amination or coupling steps to identify rate-limiting stages .

Advanced: How can conflicting spectroscopic data be resolved for derivatives of this compound?

Methodological Answer:

  • Multi-Technique Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and HRMS to cross-verify assignments. resolved acetamide structure via 1^1H NMR coupling constants and MS .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to track amine groups in complex mixtures.
  • Theoretical Predictions : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (as in ) to resolve ambiguities .

Data Contradictions & Analysis:

  • Synthesis Yields : reports 46% yield for a tellurium analog vs. 35% for a chloro isomer in . This discrepancy may arise from steric hindrance or catalyst efficiency. Researchers should test alternative catalysts (e.g., Pd vs. Cu) .
  • Thermal Stability : Decomposition temperatures vary (208–216°C in ), suggesting substituent-dependent stability. Conduct thermogravimetric analysis (TGA) for precise measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.